molecular formula C5H3ClF3N3 B3001170 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1805481-71-3

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3001170
CAS No.: 1805481-71-3
M. Wt: 197.55
InChI Key: CTRPXMJZFLNZKW-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a trifluoromethyl group and a chlorine atom in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ammonia or an amine under controlled conditions. One common method involves treating 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, such as the NF-κB and AP-1 pathways. These interactions can lead to the modulation of inflammatory responses and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it particularly valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

5-chloro-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRPXMJZFLNZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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